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molecular formula C14H12N2O B1594839 Benzil monohydrazone CAS No. 5344-88-7

Benzil monohydrazone

Cat. No. B1594839
M. Wt: 224.26 g/mol
InChI Key: CDQPGWNBSOSEMZ-SSZFMOIBSA-N
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Patent
US04238490

Procedure details

Sodium (11.5 g) was allowed to react with ethanol and then benzilmonohydrazone (120 g) and ethyl phenylacetate (84 g) were added and the reaction mixture heated at reflux for 3 hours. The reaction was quenched in water and the suspension acidified. The resulting precipitate was separated and refluxed with acetonitrile, cooled and separated by filtration to obtain 4,5,6-triphenyl-2H-pyridazin-3-one (30 percent yield), m.p. 290°-292° C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
benzilmonohydrazone
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([C:8](=[N:17][NH2:18])[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]1([CH2:25][C:26](OCC)=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)C>[C:19]1([C:25]2[C:26](=[O:27])[NH:18][N:17]=[C:8]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:9]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |^1:0|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Step Two
Name
benzilmonohydrazone
Quantity
120 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)C1=CC=CC=C1)=NN
Name
Quantity
84 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched in water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was separated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
separated by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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